molecular formula C16H20N2O2 B3068516 (1S,2S)-1,2-DI(4'-Methoxyphenyl)-1,2-diaminoethane CAS No. 58520-03-9

(1S,2S)-1,2-DI(4'-Methoxyphenyl)-1,2-diaminoethane

Cat. No.: B3068516
CAS No.: 58520-03-9
M. Wt: 272.34 g/mol
InChI Key: ZWMPRHYHRAUVGY-UHFFFAOYSA-N
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Description

(1S,2S)-1,2-DI(4’-Methoxyphenyl)-1,2-diaminoethane is a chiral diamine compound with significant applications in asymmetric synthesis and catalysis. It is characterized by the presence of two methoxyphenyl groups attached to a diaminoethane backbone, making it a valuable ligand in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-1,2-DI(4’-Methoxyphenyl)-1,2-diaminoethane typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-methoxybenzaldehyde and a suitable chiral diamine precursor.

    Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with the chiral diamine precursor in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Purification: The resulting product is purified using recrystallization or chromatography techniques to obtain the desired (1S,2S)-1,2-DI(4’-Methoxyphenyl)-1,2-diaminoethane with high enantiomeric purity.

Industrial Production Methods: In an industrial setting, the production of (1S,2S)-1,2-DI(4’-Methoxyphenyl)-1,2-diaminoethane may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for purification and quality control is common.

Chemical Reactions Analysis

Types of Reactions: (1S,2S)-1,2-DI(4’-Methoxyphenyl)-1,2-diaminoethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: It can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide, sodium ethoxide, and other alkoxides are employed.

Major Products:

    Oxidation Products: Imines, oximes.

    Reduction Products: Secondary amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S,2S)-1,2-DI(4’-Methoxyphenyl)-1,2-diaminoethane has diverse applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a building block for biologically active molecules.

    Medicine: Research explores its use in the synthesis of pharmaceutical intermediates and potential therapeutic agents.

    Industry: It is employed in the production of fine chemicals, agrochemicals, and specialty materials.

Mechanism of Action

The mechanism of action of (1S,2S)-1,2-DI(4’-Methoxyphenyl)-1,2-diaminoethane involves its ability to coordinate with metal ions, forming stable complexes that facilitate various catalytic processes. The methoxyphenyl groups enhance the compound’s steric and electronic properties, making it an effective chiral ligand. The molecular targets and pathways involved depend on the specific reaction or application, but generally, the compound acts by stabilizing transition states and intermediates in catalytic cycles.

Comparison with Similar Compounds

  • (1S,2S)-1,2-Bis(4-nitrophenyl)ethylenediamine
  • (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine
  • (1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine

Comparison:

    Uniqueness: (1S,2S)-1,2-DI(4’-Methoxyphenyl)-1,2-diaminoethane is unique due to the presence of methoxy groups, which provide distinct electronic and steric effects compared to nitro, trimethyl, or hydroxy substituents.

    Reactivity: The methoxy groups enhance the compound’s nucleophilicity and ability to participate in substitution reactions.

    Applications: While similar compounds are also used in asymmetric synthesis, the specific properties of (1S,2S)-1,2-DI(4’-Methoxyphenyl)-1,2-diaminoethane make it particularly suitable for certain catalytic processes and pharmaceutical applications.

Properties

IUPAC Name

1,2-bis(4-methoxyphenyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10,15-16H,17-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMPRHYHRAUVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OC)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117106-36-2, 58520-03-9
Record name meso-1,2-Bis(4-methoxyphenyl)ethylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1R,2R)-1,2-Bis(4-methoxyphenyl)ethylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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